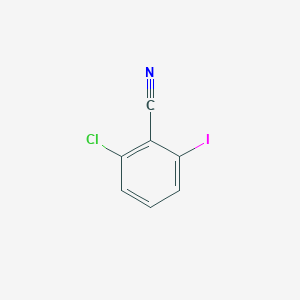

2-Chloro-6-iodobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Chloro-6-iodobenzonitrile and related compounds involves palladium-catalyzed annulation processes. For instance, derivatives of 2-iodobenzonitrile have been synthesized through palladium(0)-catalyzed annulation onto diarylacetylenes or bicyclic alkenes, yielding compounds like 2,3-diarylindenones and polycyclic aromatic ketones with good to excellent yields. This reaction demonstrates the addition of an organopalladium moiety to the carbon-nitrogen triple bond of a nitrile, showcasing the versatility of 2-iodobenzonitrile derivatives in organic synthesis (Pletnev, Tian, & Larock, 2002).

Molecular Structure Analysis

Studies on the effect of pressure on halogen bonding in 4-Iodobenzonitrile have revealed insights into the structural robustness and adaptability of such compounds under varying conditions. The crystal structure analysis under pressure shows the robust nature of the halogen bond, which shortens significantly under high pressure, indicating a potential for structural manipulation in benzonitriles for material science applications (Giordano et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of benzonitriles, including 2-Chloro-6-iodobenzonitrile, is highlighted in carbopalladation reactions and nitrosation processes. These reactions facilitate the synthesis of various functionalized compounds, such as 2-aminobenzonitriles, through regiospecific ortho-C-H-amination and ipso-cyanation, demonstrating the compound's utility in synthesizing biologically active molecules (Majhi & Ranu, 2016).

Physical Properties Analysis

The vibrational analysis of related compounds, such as 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations provides insight into the physical properties of benzonitriles. Studies involving experimental and theoretical harmonic and anharmonic vibrational frequencies offer detailed information on the molecular structure, which is crucial for understanding the physical behavior of 2-Chloro-6-iodobenzonitrile (Sert, Çırak, & Ucun, 2013).

Chemical Properties Analysis

The study of bending properties in halobenzonitrile crystals, including those substituted with chlorine and bromine, reveals significant insights into the chemical properties of 2-Chloro-6-iodobenzonitrile. The analysis demonstrates the influence of halogen bonding on the mechanical flexibility of the crystals, highlighting the importance of molecular interactions in determining the chemical properties of such compounds (Veluthaparambath et al., 2022).

Applications De Recherche Scientifique

- Specific Scientific Field: Environmental Science

- Summary of the Application: 2-Chloro-6-iodobenzonitrile has been used in the study of photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol (CDNR) in industrial salty wastewater . CDNR is detrimental to the environment and human health due to its high toxicity and poor biodegradability .

- Methods of Application or Experimental Procedures: The experiment involved the use of borosilicate glass supported TiO2 prepared by a novel sol-gel route via a dip-coating method . The effects of reaction time, pH value, TiO2 dosage, CDNR concentration, and Cl− on the degradation efficiency of CDNR were investigated .

- Results or Outcomes: At pH 2, reaction time 3.5h, CDNR concentration 10mg/L, NaCl concentration 5.85% (w/w) and TiO2 dosage 1.0g/L, 97.7% of CDNR was degraded in the presence of Cl− . This corresponded to a rate constant of 1.05 h−1, illustrating the feasibility of the photocatalytic degradation process .

Safety And Hazards

2-Chloro-6-iodobenzonitrile is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fumes/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

2-chloro-6-iodobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYWVDNGKVMKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347458 |

Source

|

| Record name | 2-Chloro-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-iodobenzonitrile | |

CAS RN |

89642-53-5 |

Source

|

| Record name | 2-Chloro-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

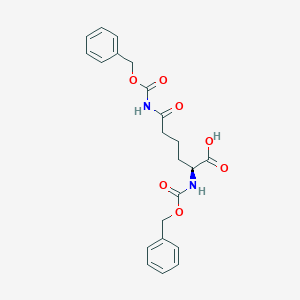

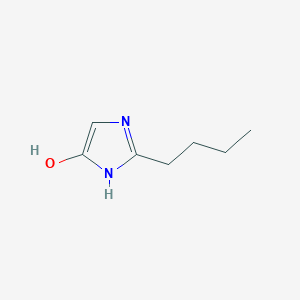

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)